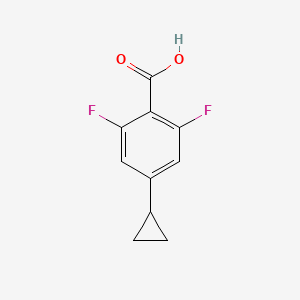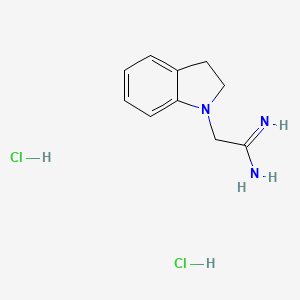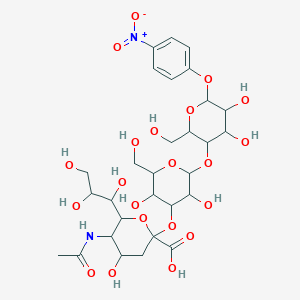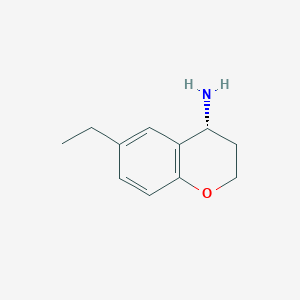
(R)-6-Ethylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Ethylchroman-4-amine is a chiral amine compound with a chroman ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the ethyl group at the 6-position and the amine group at the 4-position of the chroman ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for preparing ®-6-Ethylchroman-4-amine involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 6-ethylchroman-4-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
-
Reductive Amination: : Another approach is the reductive amination of 6-ethylchroman-4-one. This involves the reaction of the ketone with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-6-Ethylchroman-4-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : ®-6-Ethylchroman-4-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be further reduced to form secondary or tertiary amines, depending on the reagents and conditions used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.
-
Substitution: : The amine group in ®-6-Ethylchroman-4-amine can participate in nucleophilic substitution reactions, forming various derivatives. For instance, acylation with acyl chlorides can yield amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
科学的研究の応用
Chemistry
In organic synthesis, ®-6-Ethylchroman-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine
®-6-Ethylchroman-4-amine has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
作用機序
The mechanism by which ®-6-Ethylchroman-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-6-Ethylchroman-4-amine: The enantiomer of ®-6-Ethylchroman-4-amine, differing in the spatial arrangement of atoms around the chiral center.
6-Methylchroman-4-amine: Similar structure but with a methyl group instead of an ethyl group at the 6-position.
6-Ethylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group at the 4-position.
Uniqueness
®-6-Ethylchroman-4-amine is unique due to its specific chiral configuration and the presence of both an ethyl group and an amine group on the chroman ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |
InChIキー |
IEPIMUROQDSURV-SNVBAGLBSA-N |
異性体SMILES |
CCC1=CC2=C(C=C1)OCC[C@H]2N |
正規SMILES |
CCC1=CC2=C(C=C1)OCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


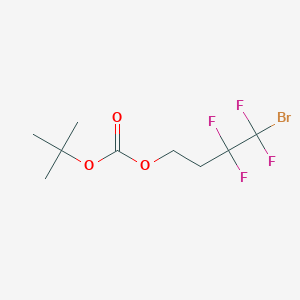

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)


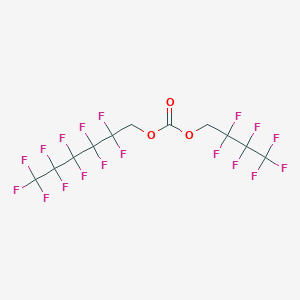
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
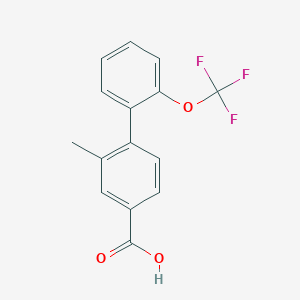
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
